(S)-(tetrahydro-2H-pyran-2-yl)methanamine

Catalog No.
S825867
CAS No.
885331-14-6
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(tetrahydro-2H-pyran-2-yl)methanamine

CAS Number

885331-14-6

Product Name

(S)-(tetrahydro-2H-pyran-2-yl)methanamine

IUPAC Name

[(2S)-oxan-2-yl]methanamine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m0/s1

InChI Key

NYGCBQKDTGBHSC-LURJTMIESA-N

SMILES

C1CCOC(C1)CN

Canonical SMILES

C1CCOC(C1)CN

Isomeric SMILES

C1CCO[C@@H](C1)CN

(S)-(tetrahydro-2H-pyran-2-yl)methanamine is a chiral amine with the molecular formula C₆H₁₃NO. It features a tetrahydropyran ring, which is a six-membered cyclic ether, and an amine functional group. The compound's structure is characterized by the presence of a methanamine group attached to the tetrahydropyran backbone, contributing to its unique chemical properties. The compound is also known by its CAS number 130290-79-8 and has been studied for various applications in medicinal chemistry and organic synthesis .

Typical of amines and cyclic ethers. Key reactions include:

  • N-Alkylation: The amine can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Reductive Amination: It can react with aldehydes or ketones in the presence of reducing agents, forming secondary or tertiary amines.
  • Deprotonation: The amine can act as a base, accepting protons from acids, leading to the formation of ammonium salts .

Several synthetic routes have been developed for (S)-(tetrahydro-2H-pyran-2-yl)methanamine:

  • One-Pot Synthesis: A method involving the reaction of tetrahydropyran derivatives with amines under acidic conditions can yield the desired compound efficiently.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution techniques, such as using chiral auxiliaries or catalysts during synthesis.
  • Reductive Amination: Starting from appropriate aldehyde or ketone precursors followed by reduction with sodium borohydride or other reducing agents provides a viable pathway to synthesize this compound .

(S)-(tetrahydro-2H-pyran-2-yl)methanamine has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Utilized in the preparation of more complex organic molecules through various coupling reactions.
  • Chemical Research: Employed in studies exploring the reactivity of cyclic amines and their derivatives .

Interaction studies involving (S)-(tetrahydro-2H-pyran-2-yl)methanamine focus on its binding affinity to various biological targets, particularly enzymes and receptors relevant in pharmacology. Preliminary studies suggest that its unique structure allows it to engage effectively with certain biomolecules, although comprehensive interaction profiles are still needed to fully understand its potential therapeutic applications .

Several compounds share structural similarities with (S)-(tetrahydro-2H-pyran-2-yl)methanamine, which may provide insights into its uniqueness:

Compound NameCAS NumberSimilarity Index
4-(2-Aminoethyl)tetrahydro-2H-pyran65412-03-50.95
2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride389621-77-60.91
Methyl-(tetrahydropyran-4-ylmethyl)amine439081-52-40.88
(Tetrahydrofuran-3-yl)methanamine165253-31-60.80
(S)-(Tetrahydrofuran-3-yl)methanamine1048962-84-00.80

The uniqueness of (S)-(tetrahydro-2H-pyran-2-yl)methanamine lies in its specific stereochemistry and the presence of the tetrahydropyran ring, which may impart distinct physical and chemical properties compared to these similar compounds .

Dates

Last modified: 04-15-2024

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